molecular formula C5H11O9P B078385 5-Phosphoarabinonic acid CAS No. 14405-05-1

5-Phosphoarabinonic acid

Cat. No.: B078385
CAS No.: 14405-05-1
M. Wt: 246.11 g/mol
InChI Key: HNECGPFIYSOYHF-JJYYJPOSSA-N
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Description

5-Phosphoarabinonic Acid is a small molecule with the chemical formula C5H11O9P It is a derivative of arabinonic acid, characterized by the presence of a phospho substituent at position 5

Preparation Methods

The synthesis of 5-Phosphoarabinonic Acid typically involves the phosphorylation of arabinonic acid. One common method is the reaction of arabinonic acid with phosphoric acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques .

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. large-scale synthesis would likely involve similar phosphorylation reactions, optimized for higher yields and purity.

Chemical Reactions Analysis

5-Phosphoarabinonic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The phospho group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols .

Scientific Research Applications

5-Phosphoarabinonic Acid has several applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly those involving phosphorylation.

    Biology: The compound is studied for its role in metabolic pathways, especially those involving carbohydrate metabolism.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of enzyme inhibition.

Mechanism of Action

The primary mechanism of action of 5-Phosphoarabinonic Acid involves its interaction with enzymes, particularly glucose-6-phosphate isomerase. The compound acts as a strong inhibitor, mimicking the cis-enediol intermediate of the enzyme-catalyzed reaction. This inhibition is crucial for studying the enzyme’s function and developing potential therapeutic agents .

Comparison with Similar Compounds

5-Phosphoarabinonic Acid can be compared with other phospho sugar derivatives, such as:

    5-Phospho-L-arabinonic Acid: Similar in structure but differs in stereochemistry.

    Glucose-6-phosphate: Another phospho sugar involved in carbohydrate metabolism.

    Fructose-6-phosphate: A key intermediate in glycolysis and gluconeogenesis.

The uniqueness of this compound lies in its specific inhibition of glucose-6-phosphate isomerase, making it a valuable tool for studying this enzyme .

Properties

CAS No.

14405-05-1

Molecular Formula

C5H11O9P

Molecular Weight

246.11 g/mol

IUPAC Name

(2S,3R,4R)-2,3,4-trihydroxy-5-phosphonooxypentanoic acid

InChI

InChI=1S/C5H11O9P/c6-2(1-14-15(11,12)13)3(7)4(8)5(9)10/h2-4,6-8H,1H2,(H,9,10)(H2,11,12,13)/t2-,3-,4+/m1/s1

InChI Key

HNECGPFIYSOYHF-JJYYJPOSSA-N

SMILES

C(C(C(C(C(=O)O)O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(C(=O)O)O)O)O)OP(=O)(O)O

Synonyms

5-phosphoarabinonate
arabinonate-5-phosphate

Origin of Product

United States

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